

Application Notes: Extraction and Quantification of Jasmonic Acid from Leaf Tissue

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Compound of Interest

Compound Name: (+/-)-Jasmonic acid

Cat. No.: B3028552

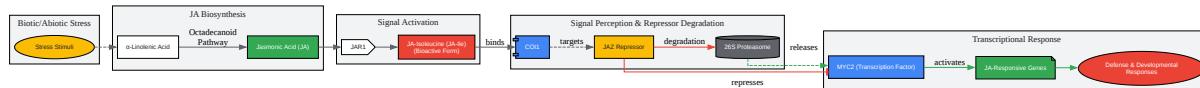
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Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based phytohormones that play a critical role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.^[1] As key signaling molecules, the precise and reliable quantification of jasmonic acid in plant tissues is essential for researchers in plant physiology, pathology, and drug development to elucidate its complex functions. These application notes provide a detailed protocol for the efficient extraction, purification, and quantification of jasmonic acid from leaf samples, primarily utilizing solid-phase extraction (SPE) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][2]}

Jasmonate Signaling Pathway Overview

The signaling cascade of jasmonates is initiated by the conversion of jasmonic acid (JA) to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).^[1] This molecule then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.^{[1][3]} This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, which in turn releases transcription factors such as MYC2.^{[1][4]} These transcription factors then activate the expression of a wide array of JA-responsive genes, initiating various physiological and defense responses.^[1]

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Core components of the jasmonate signaling cascade.

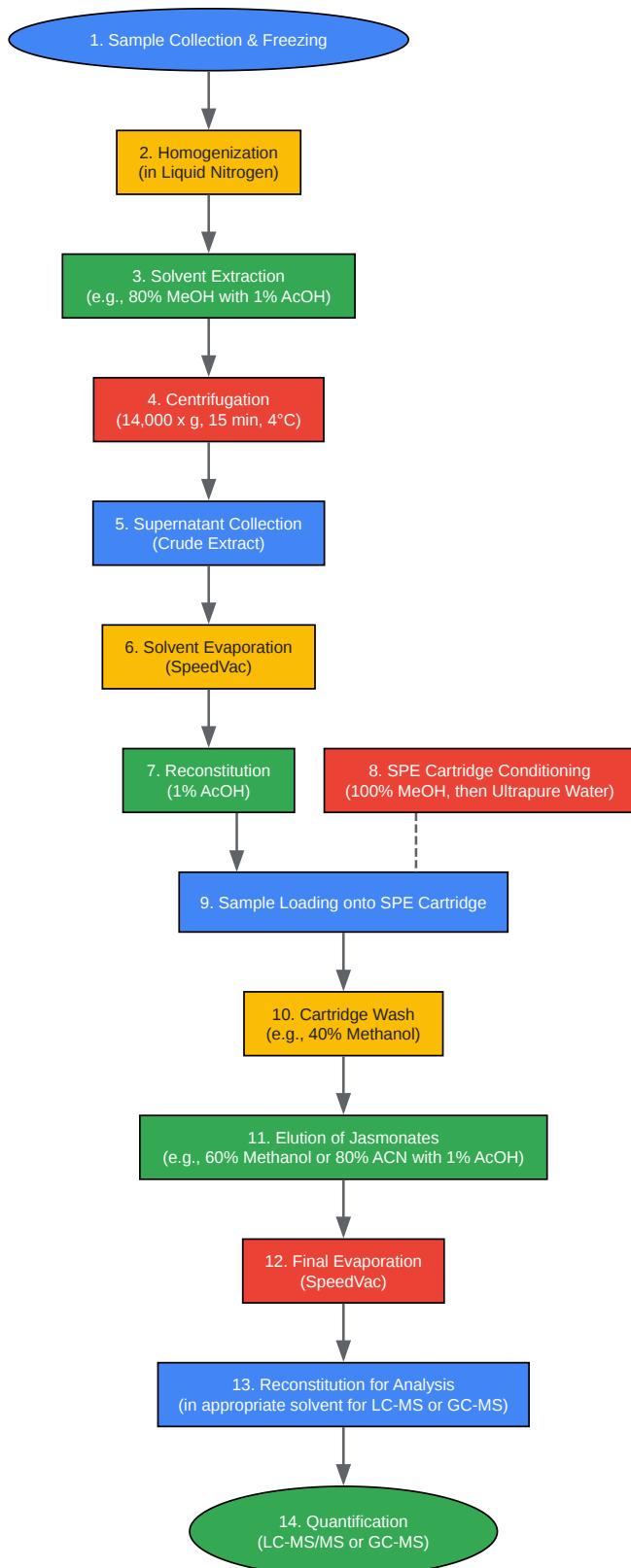
Experimental Protocols

The following protocol outlines a robust method for the extraction and purification of jasmonic acid from leaf tissue, adapted from several established methodologies.[2][5][6]

Materials and Reagents

Item	Specifications
Solvents	Methanol (MeOH), Ethyl Acetate, Acetonitrile (ACN), Acetic Acid (AcOH), Ultrapure Water
Solid-Phase Extraction	C18 SPE cartridges
Internal Standards	Deuterated or hydrogenated jasmonic acid analogs (e.g., d5-JA)[7][8]
Equipment	Homogenizer, Centrifuge, Vacuum Manifold, SpeedVac or Nitrogen Evaporator, GC-MS or LC-MS/MS System
Glassware/Plasticware	Microcentrifuge tubes, Autosampler vials with inserts

Extraction and Purification Workflow

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Workflow for jasmonic acid extraction and analysis.

Step-by-Step Protocol

• Sample Preparation:

- Harvest fresh leaf tissue (0.5 g to 1.0 g) and immediately freeze in liquid nitrogen to quench metabolic activity.[2][5][6]
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

• Extraction:

- Transfer the powdered tissue to a microcentrifuge tube.
- Add 1 mL of ice-cold extraction solvent (e.g., 80% acetonitrile with 1% acetic acid or a methanol/ethyl acetate mixture).[1][2][6]
- Include an internal standard at a known concentration to correct for sample loss during preparation.[7]
- Vortex the mixture thoroughly and incubate at 4°C for at least 30 minutes.

• Centrifugation:

- Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
- Carefully transfer the supernatant, which contains the crude extract, to a new tube.

• Solid-Phase Extraction (SPE) Purification:

- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% methanol, followed by 1 mL of ultrapure water.[1][2]
- Sample Loading: Load the crude extract onto the conditioned C18 cartridge.
- Washing: Wash the cartridge to remove interfering compounds. A sequential wash with different methanol concentrations can be employed. For instance, a wash with 40%

methanol can remove compounds like indole-3-acetic acid and abscisic acid, while jasmonic acid is retained.[2][5]

- Elution: Elute the retained jasmonates with a suitable solvent, such as 60% methanol or 80% acetonitrile with 1% acetic acid.[1][2][5]
- Final Sample Preparation and Analysis:
 - Evaporate the eluate to dryness using a SpeedVac or a stream of nitrogen.
 - Reconstitute the dried extract in a small, precise volume of a suitable solvent for the analytical instrument (e.g., 100 µL of methanol).
 - For GC-MS analysis, derivatization with diazomethane may be necessary.[2]
 - Analyze the sample using LC-MS/MS or GC-MS. Quantification is achieved by comparing the peak area of the endogenous jasmonic acid to that of the internal standard.[7]

Quantitative Data Summary

The following tables summarize quantitative data from published studies, providing an indication of expected yields and method performance.

Table 1: Jasmonic Acid Content in Leaf Tissue

Plant Species	Compound	Concentration (µg/g fresh weight)	Analytical Method
Hybrid Poplar	Jasmonic Acid	2.6	LC-MS/MS[7]
Hybrid Poplar	Methyl Jasmonate	1.3	LC-MS/MS[7]

Table 2: Method Performance Metrics

Parameter	Jasmonic Acid	Methyl Jasmonate	Reference
Detection Limit (ng/mL)	0.03	0.075	[9]
Average Recovery Rate (%)	92.48	94.30	[9]

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